(Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one
Overview
Description
(Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxyaniline and 4-fluorobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the enone structure.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.
Automated Processes: Implementing automated processes for mixing, heating, and purification to ensure consistency and high yield.
Quality Control: Employing rigorous quality control measures to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the enone to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced enone derivatives.
Substitution Products: Substituted aniline and phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Binding: Studying its interaction with proteins and other biomolecules.
Medicine
Drug Development: Exploring its potential as a lead compound in drug discovery.
Therapeutic Agents: Investigating its efficacy as a therapeutic agent for various diseases.
Industry
Material Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by interacting with key proteins or nucleic acids.
Binding Interactions: The chloro and fluoro groups enhance binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2-hydroxyanilino)-1-phenylprop-2-en-1-one: Lacks the chloro and fluoro substituents.
(Z)-3-(5-chloro-2-hydroxyanilino)-1-phenylprop-2-en-1-one: Lacks the fluoro substituent.
(Z)-3-(2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one: Lacks the chloro substituent.
Uniqueness
Substituent Effects: The presence of both chloro and fluoro groups enhances the compound’s reactivity and binding properties.
Biological Activity: The unique combination of substituents may result in distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
(Z)-3-(5-chloro-2-hydroxyanilino)-1-(4-fluorophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO2/c16-11-3-6-15(20)13(9-11)18-8-7-14(19)10-1-4-12(17)5-2-10/h1-9,18,20H/b8-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAUFRDFFWTYMF-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=C(C=CC(=C2)Cl)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C\NC2=C(C=CC(=C2)Cl)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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